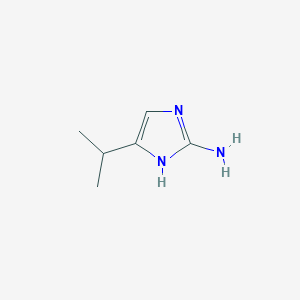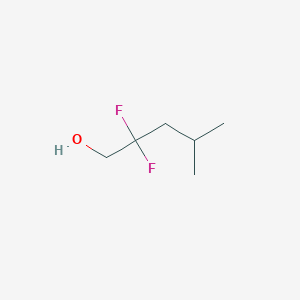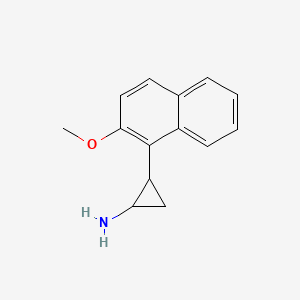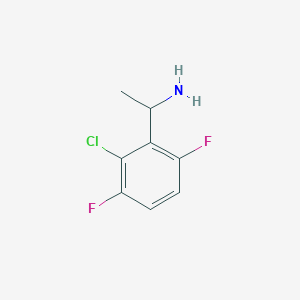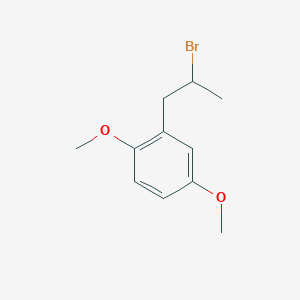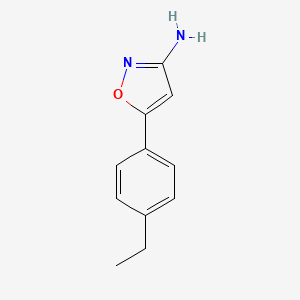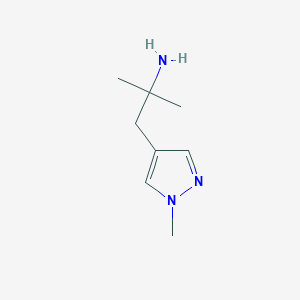
2-Fluoro-3-(trifluoromethyl)benzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(trifluoromethyl)benzothioamide is a fluorinated aromatic compound It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzothioamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluoro-3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the benzothioamide derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzothioamide moiety can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to sulfoxides or sulfones.
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)benzothioamide has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzothioamide involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzamide
- 2-Fluoro-3-(trifluoromethyl)benzonitrile
- 2-Fluoro-3-(trifluoromethyl)benzoyl chloride
Comparison: Compared to these similar compounds, 2-Fluoro-3-(trifluoromethyl)benzothioamide is unique due to the presence of the thioamide group, which imparts different chemical reactivity and potential biological activity. The thioamide group can participate in unique interactions and reactions that are not possible with the amide, nitrile, or acid chloride derivatives .
Properties
Molecular Formula |
C8H5F4NS |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2-fluoro-3-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C8H5F4NS/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14) |
InChI Key |
UVTOATSZBNTSQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)
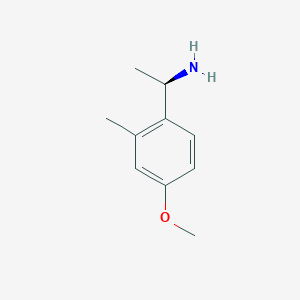
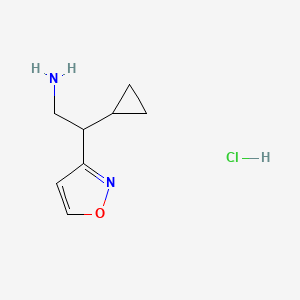

![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)
